(5-Bromo-2-fluorophenyl)(cyclopropyl)methanone
Overview
Description
“(5-Bromo-2-fluorophenyl)(cyclopropyl)methanone” is a chemical compound with the CAS Number: 1222368-75-3 . It has a molecular weight of 243.08 and its molecular formula is C10H8BrFO . The compound is typically stored in a dry environment at 2-8°C .
Molecular Structure Analysis
The InChI code for “(5-Bromo-2-fluorophenyl)(cyclopropyl)methanone” is 1S/C10H8BrFO/c11-7-3-4-9(12)8(5-7)10(13)6-1-2-6/h3-6H,1-2H2 . This code provides a unique identifier for the molecular structure of this compound.Physical And Chemical Properties Analysis
“(5-Bromo-2-fluorophenyl)(cyclopropyl)methanone” has a molecular weight of 243.07200 and its exact mass is 241.97400 . It has a PSA of 17.07000 and a LogP of 3.18090 . The compound can exist in various physical forms, ranging from a colorless to yellow liquid, semi-solid, or solid .Scientific Research Applications
Synthesis and Structural Analysis
The compound has been utilized in synthetic chemistry, particularly in the synthesis of complex molecules due to its unique structural features. For instance, the synthesis of (5-bromo-2-hydroxyphenyl)(phenyl)methanone demonstrated the capability of bromo-fluorophenyl cyclopropyl methanone derivatives to undergo reactions leading to crystal structure determination, showcasing their potential in material science and pharmaceutical research (Kuang Xin-mou, 2009).
Fluorination and Photostability Enhancement
Fluorination of fluorophores can significantly improve their photostability and spectroscopic properties. Research involving bis(2,4,5-trifluorophenyl)methanone, synthesized from related bromo-fluorobenzene derivatives, highlighted the importance of fluorinated compounds in developing fluorophores with enhanced properties. These compounds have scalable access to fluorinated analogues of fluorescein, rhodamine, and other derivatives, crucial for spectroscopic and imaging applications (Zachary R. Woydziak, Liqiang Fu, B. Peterson, 2012).
Antitubercular and Antimicrobial Activities
A notable application is in the development of anti-tubercular agents. An efficient synthesis of phenyl cyclopropyl methanones demonstrated their potential as a new class of anti-mycobacterial agents. The synthesized compounds exhibited significant activity against Mycobacterium tuberculosis H37Rv and multidrug-resistant strains, highlighting their potential in addressing tuberculosis treatment challenges (N. Dwivedi, N. Tewari, V. Tiwari, V. Chaturvedi, Y. Manju, A. Srivastava, A. Giakwad, S. Sinha, R. Tripathi, 2005).
Antioxidant and Biological Activities
Derivatives of (5-bromo-2-fluorophenyl)(cyclopropyl)methanone have been explored for their antioxidant properties. The synthesis of 4-cyclopropyl-5-(2-fluorophenyl) arylhydrazono-2,3-dihydrothiazoles showcased compounds with significant antioxidant activity, indicating their potential as therapeutic agents due to their ability to mitigate oxidative stress (F. Ghanbari Pirbasti, N. Mahmoodi, Jafar Abbasi Shiran, 2016).
Safety And Hazards
properties
IUPAC Name |
(5-bromo-2-fluorophenyl)-cyclopropylmethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrFO/c11-7-3-4-9(12)8(5-7)10(13)6-1-2-6/h3-6H,1-2H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTLUBYFIQSKOKG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)C2=C(C=CC(=C2)Br)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrFO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80695599 | |
Record name | (5-Bromo-2-fluorophenyl)(cyclopropyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80695599 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(5-Bromo-2-fluorophenyl)(cyclopropyl)methanone | |
CAS RN |
1222368-75-3 | |
Record name | (5-Bromo-2-fluorophenyl)(cyclopropyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80695599 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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